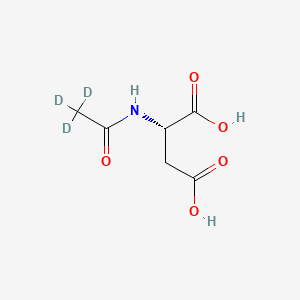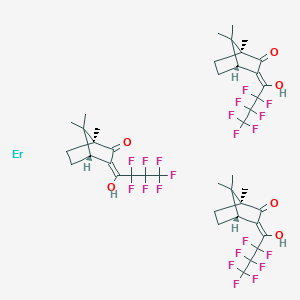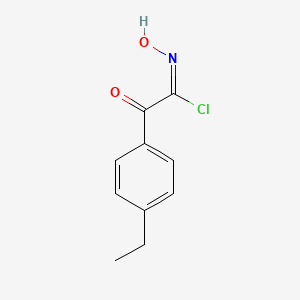
ANGIOGENIN (108-123)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiogenin (108-123) is a fragment of the angiogenin protein, specifically the C-terminal segment comprising amino acids 108 to 123. Angiogenin is a member of the ribonuclease superfamily and is known for its role in inducing angiogenesis, the formation of new blood vessels. This fragment, Angiogenin (108-123), inhibits the enzymatic and biological activities of the parent protein angiogenin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiogenin (108-123) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Angiogenin (108-123) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Angiogenin (108-123) primarily undergoes interactions rather than traditional chemical reactions. It inhibits the initial rate of degradation of transfer RNA catalyzed by angiogenin in a concentration-dependent manner. This inhibition is characterized by an apparent inhibition constant (K_i) value of 278 μM .
Common Reagents and Conditions: The inhibition of angiogenin’s enzymatic activity by Angiogenin (108-123) does not involve traditional reagents but rather relies on the peptide’s interaction with the enzyme. The conditions for these interactions are typically physiological, such as those found in cell culture assays .
Major Products Formed: The primary outcome of the interaction between Angiogenin (108-123) and angiogenin is the inhibition of angiogenin’s enzymatic activity, leading to decreased degradation of transfer RNA and reduced neovascularization .
Scientific Research Applications
Angiogenin (108-123) has several scientific research applications, particularly in the fields of biology and medicine:
Cancer Research: Angiogenin (108-123) is used to study the inhibition of angiogenesis, which is a critical process in tumor growth and metastasis.
Neurodegenerative Diseases: Angiogenin has been implicated in neuroprotective activities.
Antimicrobial Activity: Angiogenin (108-123) has shown potential in antimicrobial research, particularly against Mycobacterium tuberculosis.
Mechanism of Action
Angiogenin (108-123) exerts its effects by inhibiting the enzymatic activity of angiogenin. This inhibition occurs through the binding of Angiogenin (108-123) to angiogenin, preventing it from degrading transfer RNA. This interaction reduces the angiogenic activity of angiogenin, thereby inhibiting the formation of new blood vessels . Additionally, angiogenin’s role in neuroprotection and antimicrobial activity suggests that Angiogenin (108-123) may influence these pathways as well .
Comparison with Similar Compounds
Ribonuclease 4 (RNASE4): Similar to angiogenin, RNASE4 is a member of the ribonuclease superfamily and has been shown to protect against neuron degeneration through the promotion of angiogenesis and neuronal survival.
Vascular Endothelial Growth Factor (VEGF): VEGF is another potent angiogenic factor that induces the formation of new blood vessels.
Uniqueness: Angiogenin (108-123) is unique in its ability to inhibit the enzymatic and biological activities of angiogenin. This specific inhibition makes it a valuable tool for studying the regulation of angiogenesis and its implications in various diseases .
Properties
CAS No. |
112173-48-5 |
|---|---|
Molecular Formula |
C83H132N26O24 |
Molecular Weight |
1878.127 |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
InChI Key |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
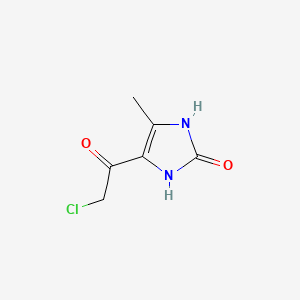
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

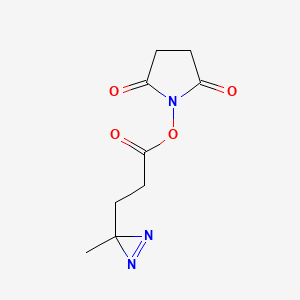
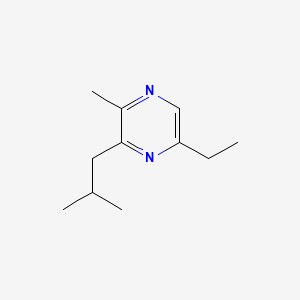
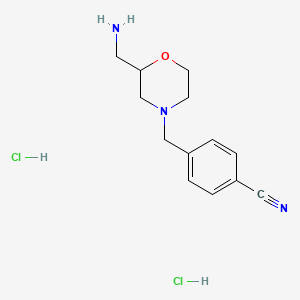
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)
